molecular formula C32H44N4O6S2 B2915154 1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine CAS No. 1024278-19-0

1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine

Cat. No.: B2915154
CAS No.: 1024278-19-0
M. Wt: 644.85
InChI Key: AIGMKYHCYZZZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine is a complex organic compound with the molecular formula C32H44N4O6S2 and a molecular weight of 644.85 g/mol . This compound features a piperazine core substituted with two benzoyl groups, each containing a 3,5-dimethylpiperidin-1-yl sulfonyl moiety. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of piperazine with 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzoyl groups with sulfonyl linkages make it particularly versatile in various applications, distinguishing it from other piperazine derivatives.

Properties

IUPAC Name

[4-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N4O6S2/c1-23-17-24(2)20-35(19-23)43(39,40)29-9-5-27(6-10-29)31(37)33-13-15-34(16-14-33)32(38)28-7-11-30(12-8-28)44(41,42)36-21-25(3)18-26(4)22-36/h5-12,23-26H,13-22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGMKYHCYZZZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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